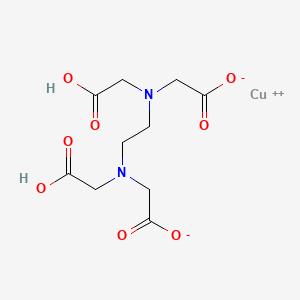
Copper ethylenediaminetetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper ethylenediaminetetraacetate is a coordination compound formed by the chelation of copper ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper ethylenediaminetetraacetate can be synthesized by reacting copper(II) salts with ethylenediaminetetraacetic acid in an aqueous solution. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with ethylenediaminetetraacetic acid at a controlled pH. The pH is adjusted using sodium hydroxide to ensure the complete dissolution of ethylenediaminetetraacetic acid and the formation of the copper complex .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(II) salts and ethylenediaminetetraacetic acid are mixed under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting solution is concentrated and crystallized to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Copper ethylenediaminetetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents, leading to the formation of copper(I) complexes.
Substitution: The ethylenediaminetetraacetate ligand can be substituted by other ligands in the presence of competing chelating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Competing chelating agents such as nitrilotriacetic acid can be used under acidic conditions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: New metal-ligand complexes with different chelating agents.
Wissenschaftliche Forschungsanwendungen
Copper ethylenediaminetetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent for the removal of metal ions from solutions.
Biology: Employed in studies involving metal ion transport and chelation therapy.
Medicine: Investigated for its potential use in treating heavy metal poisoning and as an antimicrobial agent.
Wirkmechanismus
Copper ethylenediaminetetraacetate exerts its effects through the chelation of metal ions. The ethylenediaminetetraacetic acid ligand forms multiple bonds with the copper ion, creating a stable complex. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The compound’s ability to bind metal ions also makes it effective in removing heavy metals from biological systems and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) bis(acetylacetonate): Another copper chelate used in chemical vapor deposition processes.
Copper(II) sodium ethylenediaminetetraacetate: Similar to copper ethylenediaminetetraacetate but with sodium ions in the complex.
Uniqueness
This compound is unique due to its high stability and ability to form strong complexes with a wide range of metal ions. This makes it particularly useful in applications requiring the sequestration of metal ions, such as in water treatment and chelation therapy .
Eigenschaften
CAS-Nummer |
54453-03-1 |
|---|---|
Molekularformel |
C10H12CuN2O8.2H C10H14CuN2O8 |
Molekulargewicht |
353.77 g/mol |
IUPAC-Name |
copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI-Schlüssel |
BDXBEDXBWNPQNP-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


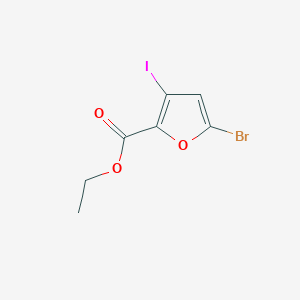
![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
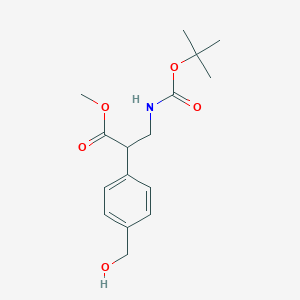
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
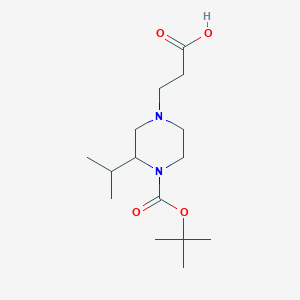
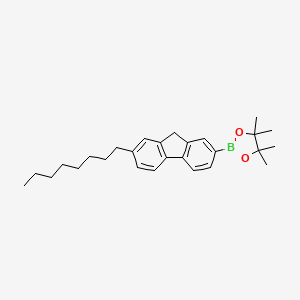
![1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one](/img/structure/B14173133.png)
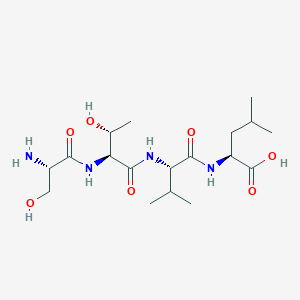
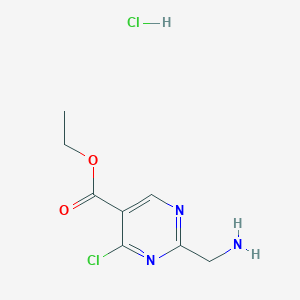
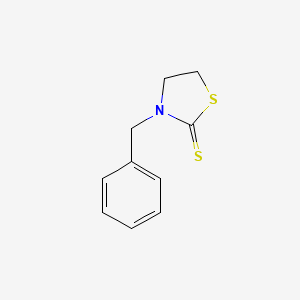
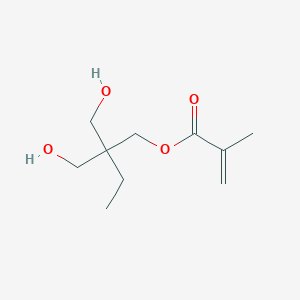
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
